1-(5-Chlorobenzofuran-2-yl)butan-1-amine
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Overview
Description
1-(5-Chlorobenzofuran-2-yl)butan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring substituted with a chlorine atom and an amine group, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorobenzofuran-2-yl)butan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorobenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and catalysts depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
1-(5-Chlorobenzofuran-2-yl)butan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chlorobenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromobenzofuran-2-yl)butan-1-amine: Similar structure with a bromine atom instead of chlorine.
1-(5-Fluorobenzofuran-2-yl)butan-1-amine: Similar structure with a fluorine atom instead of chlorine.
1-(5-Methylbenzofuran-2-yl)butan-1-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(5-Chlorobenzofuran-2-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C12H14ClNO |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-(5-chloro-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H14ClNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3 |
InChI Key |
SVZUBEVKYOBFFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
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